molecular formula C11H15ClN2O3 B2387210 3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride CAS No. 1245568-99-3

3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride

Cat. No.: B2387210
CAS No.: 1245568-99-3
M. Wt: 258.7
InChI Key: YFQMBGRBYIXHNJ-UHFFFAOYSA-N
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Description

3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in bioactive molecules, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with an appropriate amine under reductive amination conditions. This is followed by acylation with a suitable acyl chloride to form the desired amide. The final step involves the conversion to the hydrochloride salt using hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride is not fully elucidated. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzo[d][1,3]dioxole moiety with an amino-propanamide group makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9;/h1-2,5H,3-4,6-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQMBGRBYIXHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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